Cas no 488-02-8 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate)

(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate structure
488-02-8 structure
Productnaam:(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
CAS-nummer:488-02-8
MF:C17H21NO3
MW:287.353544950485
CID:1518795
PubChem ID:6452120

(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
    • [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • Thesinine
    • AKOS040734855
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl ester, (2E)-
    • Q16999592
    • [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl(E)-3-(4-hydroxyphenyl)prop-2-enoate
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester, (1R-(1alpha(E),7abeta))-
    • 488-02-8
    • [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
    • (-)-Thesinine
    • DTXSID201031604
    • NS00094177
    • XQX78QNQ57
    • [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate
    • Isoretronecanol, p-hydroxycinnamate
    • UNII-XQX78QNQ57
    • Inchi: InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
    • InChI-sleutel: FQVNMXZPGWLUFZ-BNVCYRGBSA-N
    • LACHT: C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O

Berekende eigenschappen

  • Exacte massa: 287.15223
  • Monoisotopische massa: 287.152144
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 388
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 49.8

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.22
  • Kookpunt: 441.5°C at 760 mmHg
  • Vlampunt: 220.8°C
  • Brekindex: 1.606
  • PSA: 49.77
Aanbevolen leveranciers
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk